molecular formula C₁₇H₂₂ClNO B1141960 n-Methyl-3-phenyl-(m-methylphenoxy)propylamin-hydrochlorid CAS No. 873310-28-2

n-Methyl-3-phenyl-(m-methylphenoxy)propylamin-hydrochlorid

Katalognummer: B1141960
CAS-Nummer: 873310-28-2
Molekulargewicht: 291.82
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride, also known as N-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride, is a useful research compound. Its molecular formula is C₁₇H₂₂ClNO and its molecular weight is 291.82. The purity is usually 95%.
BenchChem offers high-quality n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Treatment of ADHD

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is primarily utilized in the treatment of ADHD. Atomoxetine, the active component, functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for enhancing attention and reducing impulsivity in affected individuals. Clinical studies have demonstrated its efficacy in improving ADHD symptoms across various age groups, including children and adults .

1.2 Antidepressant Effects

Research indicates that atomoxetine may also exhibit antidepressant properties. By modulating norepinephrine levels, it can influence mood regulation and alleviate depressive symptoms. Studies have shown that patients with comorbid ADHD and depression may benefit from atomoxetine treatment, highlighting its dual therapeutic potential .

1.3 Anxiolytic Properties

Emerging evidence suggests that n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride may possess anxiolytic effects. Its action on norepinephrine pathways could contribute to anxiety reduction, making it a candidate for further investigation in anxiety disorders .

Synthesis and Chemical Properties

The synthesis of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride involves several chemical processes that ensure high purity and yield. The compound can be synthesized through methods involving the coupling of various aryl ethers with appropriate amines under controlled conditions to optimize product formation .

Table 1: Synthesis Overview

StepDescriptionConditions
1Coupling of 2-fluorotoluene with N-methyl-3-phenyl-3-hydroxypropylamineRoom temperature, strong base
2Purification of the resultant compoundEther extraction, drying
3Conversion to hydrochloride saltReaction with HCl

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride in treating ADHD:

3.1 Study on Efficacy in Children

A randomized controlled trial involving children diagnosed with ADHD demonstrated significant improvement in attention scores after 12 weeks of treatment with atomoxetine compared to placebo .

3.2 Long-term Safety Assessment

Longitudinal studies have assessed the long-term safety profile of atomoxetine, indicating a favorable tolerability compared to traditional stimulants used for ADHD treatment. Side effects were generally mild and manageable .

Future Directions in Research

Research continues to explore additional applications of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride beyond ADHD:

4.1 Neurological Disorders

Investigations into its potential use in other neurological disorders such as Parkinson's disease and Alzheimer's disease are underway, focusing on its ability to modulate neurotransmitter systems involved in cognitive function.

4.2 Combination Therapies

Studies are also examining the efficacy of combining atomoxetine with other pharmacological agents to enhance therapeutic outcomes for patients with complex presentations involving ADHD and mood disorders.

Biologische Aktivität

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is a compound with significant biological activity, particularly in the context of neurotransmitter modulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as an aryloxyphenylpropylamine derivative, which is known for its ability to interact with neurotransmitter systems in the brain. Its structure includes a methyl group on the nitrogen atom, a phenyl group, and a substituted phenoxy group that enhances its biological activity.

Research indicates that n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride acts primarily as an inhibitor of monoamine uptake, specifically targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The compound exhibits competitive inhibition with varying affinities for these neurotransmitters:

NeurotransmitterKi Value (M)
Serotonin (5-HT)5.5×1085.5\times 10^{-8}
Norepinephrine (NE)9.5×1069.5\times 10^{-6}
Dopamine (DA)1.3×1051.3\times 10^{-5}

This selective inhibition suggests a potential for treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

Biological Activity and Pharmacodynamics

The biological activity of n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Inhibition of Monoamine Uptake : The compound effectively inhibits the uptake of monoamines in synaptosomes derived from rat brains, demonstrating a significant reduction in serotonin levels post-administration .
  • Comparison with Other Antidepressants : In comparative studies with tricyclic antidepressants like chlorimipramine, n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride exhibited similar efficacy in blocking serotonin uptake but did not affect norepinephrine uptake in vivo .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Safety and Toxicology

Toxicological assessments indicate that n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and any potential side effects associated with chronic use.

Eigenschaften

IUPAC Name

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUUFXMYKVCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.